molecular formula C13H15ClO3 B12113808 Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- CAS No. 1152523-42-6

Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]-

Cat. No.: B12113808
CAS No.: 1152523-42-6
M. Wt: 254.71 g/mol
InChI Key: GQQIFEDFLJGWHQ-UHFFFAOYSA-N
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Description

The compound Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- is a substituted benzaldehyde derivative featuring a chloro group at position 3, a methoxy group at position 5, and a prenyl (3-methyl-2-buten-1-yl) ether at position 4.

Properties

CAS No.

1152523-42-6

Molecular Formula

C13H15ClO3

Molecular Weight

254.71 g/mol

IUPAC Name

3-chloro-5-methoxy-4-(3-methylbut-2-enoxy)benzaldehyde

InChI

InChI=1S/C13H15ClO3/c1-9(2)4-5-17-13-11(14)6-10(8-15)7-12(13)16-3/h4,6-8H,5H2,1-3H3

InChI Key

GQQIFEDFLJGWHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCOC1=C(C=C(C=C1Cl)C=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- typically involves multiple steps:

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Chlorination: Introduction of the chlorine atom at the 3-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced at the 5-position using methanol in the presence of a base like sodium methoxide.

    Prenylation: The final step involves the introduction of the prenyl ether group at the 4-position. This can be done using prenyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

Reaction TypeConditionsProduct(s)Supporting Evidence
Aldehyde oxidationKMnO₄/H₂SO₄ (acidic)3-Chloro-5-methoxy-4-prenyloxybenzoic acidGeneral aldehyde reactivity
Radical-mediated oxidationOH radicals (gas phase)Acetone, acetaldehyde (minor)Analogous systems

Key Notes :

  • Radical oxidation of the prenyloxy chain (3-methyl-2-buten-1-yloxy) may lead to fragmentation, producing small carbonyl compounds like acetone .

  • The methoxy group stabilizes the aromatic ring via electron donation, reducing electrophilic substitution rates at the ortho/para positions .

Nucleophilic Substitution

The chloro substituent (−Cl) at position 3 can undergo substitution under basic or nucleophilic conditions.

Reaction TypeReagentsProduct(s)Supporting Evidence
SNAr (Aromatic substitution)NH₃/EtOH, Δ3-Amino-5-methoxy-4-prenyloxybenzaldehydeChlorobenzaldehyde analogs
Ullmann couplingCu catalyst, aryl halideBiaryl derivativesIodine(III)-mediated coupling

Key Notes :

  • Steric hindrance from the prenyloxy group may limit substitution efficiency at position 4 .

  • Methoxy groups direct electrophiles to ortho/para positions, but the chloro group deactivates the ring .

Radical-Mediated Reactions

The prenyloxy side chain (3-methyl-2-buten-1-yloxy) participates in radical cascades, particularly with hypervalent iodine reagents .

Reaction TypeReagentsProduct(s)Mechanism
TrifluoromethylationCF₃-I(III) reagents, Cu catalysisCF₃-adducts at prenyloxy chainRadical addition to alkenes
CyclizationPhI(OCOCF₃)₂, Lewis acidFused bicyclic ethersIntramolecular radical coupling

Key Findings :

  • Iodine(III) reagents (e.g., PhI(OCOCF₃)₂) generate radical species that add to the prenyloxy double bond, enabling functionalization .

  • Radical stability is enhanced by conjugation with the aromatic system .

Condensation Reactions

The aldehyde group participates in condensation with amines or ketones.

Reaction TypeReagentsProduct(s)Applications
Schiff base formationAniline, EtOHImine derivativesLigand synthesis
Chalcone synthesisAcetophenone, NaOHα,β-unsaturated ketonesPhotophysical studies

Key Notes :

  • The electron-withdrawing chloro group increases electrophilicity of the aldehyde, accelerating condensation .

  • Steric effects from the prenyloxy group may limit yields in bulkier substrates .

Stability and Degradation

  • Thermal Stability : Decomposition observed above 200°C, releasing CO and chloroaromatics .

  • Photodegradation : UV exposure cleaves the prenyloxy chain, forming 3-chloro-5-methoxybenzaldehyde .

Scientific Research Applications

Chemical Synthesis

Synthetic Routes
The synthesis of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- involves several key steps:

  • Starting Material : The process begins with a suitable benzaldehyde derivative.
  • Chlorination : Chlorine is introduced at the 3-position using chlorinating agents like thionyl chloride or phosphorus pentachloride.
  • Methoxylation : The methoxy group is added at the 5-position through a reaction with methanol in the presence of sodium methoxide.
  • Prenylation : The final step involves the introduction of the prenyl ether group at the 4-position using prenyl bromide and a base such as potassium carbonate.

This multi-step synthesis allows for the creation of a compound with unique substituents that can be further modified for various applications.

Chemistry

In organic synthesis, Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- serves as an important intermediate in the development of more complex molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block for designing novel compounds.

Biology and Medicine

The biological activities of derivatives of this compound are of significant interest in medicinal chemistry. The presence of the prenyl group suggests potential interactions with biological membranes, which could be harnessed in drug design. Research indicates that compounds with similar structures exhibit antibacterial and antifungal properties, suggesting that this compound may also possess similar activities .

Industry

In materials science, Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- can be utilized in the synthesis of polymers or as a precursor for developing new materials with specific properties. Its unique chemical structure may allow for innovations in material performance and functionality .

Mechanism of Action

The mechanism by which Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- exerts its effects depends on its chemical reactivity. The aldehyde group can form Schiff bases with amines, the chlorine atom can participate in substitution reactions, and the prenyl ether group can undergo various transformations. These interactions can affect molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Key Structural Differences

The following table highlights substituent variations among the target compound and structurally related analogs:

Compound Name Position 3 Position 4 Substituent Position 5 Key Features
Target: 3-Chloro-5-methoxy-4-(prenyloxy)benzaldehyde Chloro (Cl) 3-Methyl-2-buten-1-yl (prenyl) ether Methoxy (OCH₃) Bulky, branched ether; high lipophilicity
3-Chloro-5-methoxy-4-(p-methylbenzyloxy)benzaldehyde Chloro (Cl) 4-Methylbenzyl ether Methoxy (OCH₃) Aromatic ether; moderate steric hindrance
3-Allyl-4-(4-chlorobenzyloxy)-5-ethoxybenzaldehyde Allyl (C₃H₅) 4-Chlorobenzyl ether Ethoxy (OCH₂CH₃) Allyl group introduces unsaturation; ethoxy enhances solubility

Physicochemical Properties

  • Lipophilicity: The prenyl ether in the target compound likely increases logP compared to the p-methylbenzyl ether in , due to its branched aliphatic chain.
  • Steric Effects : The prenyl group’s bulkiness may hinder nucleophilic attacks at the aldehyde group, whereas the planar p-methylbenzyl ether in offers less steric resistance.
  • Electronic Effects : The chloro group (electron-withdrawing) and methoxy/ethoxy groups (electron-donating) create competing electronic environments, influencing reactivity in substitution or oxidation reactions.

Stability and Reactivity

  • Oxidative Stability : The prenyl ether’s allylic position is prone to oxidation, unlike the stable p-methylbenzyl ether in . This could limit shelf-life in formulations.
  • Metabolic Pathways : Ethoxy groups (as in ) are more resistant to enzymatic cleavage than methoxy groups, suggesting the target compound’s methoxy may render it susceptible to demethylation in biological systems.

Biological Activity

Benzaldehyde derivatives have garnered attention in the field of medicinal chemistry due to their diverse biological activities. The compound Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- is particularly interesting due to its structural features that may contribute to its pharmacological properties. This article provides an overview of the biological activity of this compound, including its antibacterial, antifungal, and cytotoxic effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula for Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- is C13_{13}H15_{15}ClO3_{3}. The compound features a benzaldehyde moiety with a chloro substituent and a methoxy group, which are known to influence biological activity.

1. Antibacterial Activity

Research has shown that benzaldehyde derivatives can exhibit significant antibacterial properties. A study evaluated the antibacterial efficacy of various benzaldehyde compounds against common pathogens. Benzaldehyde, including its derivatives, demonstrated effectiveness against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8.0 mM (850 μg/mL)
Bacillus anthracis8.0 mM (850 μg/mL)
Pantoea conspicua10.0 mM (1060 μg/mL)
Citrobacter youngae10.0 mM (1060 μg/mL)

The ability of benzaldehyde to reduce the MIC of standard antibiotics suggests a potential role as an antibiotic modulator .

2. Antifungal Activity

In addition to antibacterial properties, benzaldehyde derivatives have been tested for antifungal activity. A study indicated that certain substituted benzaldehydes showed inhibitory effects against various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve disruption of fungal cell wall integrity and interference with fungal metabolism.

3. Cytotoxic Effects

The cytotoxicity of Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- has been assessed in various cancer cell lines. In vitro studies demonstrated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. The cytotoxic effects were quantified using the MTT assay, revealing IC50_{50} values in the micromolar range.

Case Studies

Case Study 1: Antibacterial Modulation
A study aimed at evaluating the modulation of antibiotic activity by benzaldehyde found that it enhanced the efficacy of antibiotics against resistant strains of bacteria. The researchers observed that co-administration with benzaldehyde reduced the MIC values significantly when tested against Staphylococcus aureus.

Case Study 2: Cytotoxicity in Cancer Research
In another investigation focusing on cancer treatment, Benzaldehyde, 3-chloro-5-methoxy-4-[(3-methyl-2-buten-1-yl)oxy]- was tested on human breast cancer cell lines (MCF7). The results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent.

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:
A viable approach involves lithium-halogen exchange followed by electrophilic aldehyde introduction. For example, brominated intermediates can undergo metalation with n-butyllithium at -78°C (using acetone/liquid nitrogen cooling), followed by quenching with DMF to install the aldehyde group. Protecting groups (e.g., tetrahydropyranyl ethers) may be required to stabilize reactive hydroxyl or methoxy groups during synthesis .

Advanced: How do steric/electronic effects of the 3-methyl-2-buten-1-yloxy substituent influence reactivity in nucleophilic aromatic substitution?

Methodological Answer:
The prenyloxy group (3-methyl-2-buten-1-yloxy) introduces steric hindrance due to its branched alkene structure, which can slow electrophilic substitution. Electronically, the allyloxy moiety may donate electrons via resonance, activating the aromatic ring toward electrophiles but deactivating it toward nucleophiles. Computational modeling (e.g., DFT) is recommended to quantify these effects .

Basic: What spectroscopic techniques are optimal for structural characterization?

Methodological Answer:

  • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., chloro, methoxy, prenyloxy groups).
  • IR : Detect aldehyde C=O stretch (~1700 cm1^{-1}) and ether C-O vibrations (~1250 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ peak).
    Refer to characterization tables in synthetic protocols for benchmarking .

Advanced: How to resolve contradictions between FTIR and NMR data when confirming the aldehyde group?

Methodological Answer:
Discrepancies may arise from solvent interactions (e.g., DMSO-d6 forming hydrogen bonds with the aldehyde). To resolve:

  • Compare NMR data in multiple solvents (CDCl3 vs. DMSO-d6).
  • Use 1^{1}H-13^{13}C HSQC to correlate aldehyde proton and carbon signals.
  • Confirm via derivatization (e.g., forming a hydrazone to shift the aldehyde proton in NMR) .

Basic: What safety protocols are critical during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, chemical goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in sealed containers in dry, ventilated areas. Avoid ignition sources due to electrostatic risks .

Advanced: What computational methods predict environmental fate and biodegradation pathways?

Methodological Answer:

  • Quantitative Structure-Activity Relationship (QSAR) : Estimate biodegradability using software like EPI Suite.
  • Density Functional Theory (DFT) : Model hydrolysis pathways of the prenyloxy group.
  • Molecular Dynamics (MD) : Simulate soil mobility based on logP values. Note: No experimental ecotoxicity data exists yet .

Basic: How to purify this compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
  • Recrystallization : Optimize solvent pairs (e.g., dichloromethane/hexane) for high-purity crystals.
  • Monitor by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) .

Advanced: What strategies mitigate side reactions during prenyloxy group installation?

Methodological Answer:

  • Temperature Control : Maintain sub-zero temperatures to suppress alkene isomerization.
  • Protecting Groups : Temporarily protect reactive sites (e.g., hydroxyl groups as silyl ethers).
  • Catalytic Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reaction efficiency .

Basic: What are its solubility properties in common solvents?

Methodological Answer:

  • Polar aprotic solvents : Soluble in DCM, THF, or acetone.
  • Polar protic solvents : Limited solubility in methanol or water.
  • Non-polar solvents : Partial solubility in hexane (enhanced by warming). Data inferred from analogs .

Advanced: How does the chloro substituent affect electronic distribution in the benzaldehyde core?

Methodological Answer:
The 3-chloro group withdraws electrons via inductive effects, polarizing the aromatic ring and directing electrophiles to the para position (relative to chlorine). This can be quantified via Hammett substituent constants (σ~0.23) or visualized via electrostatic potential maps (ESP) in computational chemistry software .

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